Thiophene-2,5-dicarbohydrazide
Overview
Description
Thiophene-2,5-dicarbohydrazide is a useful research compound. Its molecular formula is C6H8N4O2S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Surfactant and Schiff Base Synthesis:
- Thiophene-2,5-dicarbohydrazide has been used in the synthesis of amphiphilic molecules, particularly thiophene gemini surfactants with Schiff base, by undergoing condensation reactions. Such surfactants have applications in various industries including pharmaceuticals and material science (You Yi, 2006).
Anticonvulsant Activity:
- Some derivatives of this compound have been synthesized and tested for anticonvulsant activity. The results indicated potential for treating seizures, highlighting the compound's importance in medicinal chemistry (Ravi Kulandasamy, A. V. Adhikari, & J. Stables, 2009).
Coordination Polymers:
- Research has been conducted on creating one-dimensional coordination polymers containing this compound. These materials have applications in material science and catalysis due to their unique structural and functional properties (O. Z. Yeşilel, İnci İlker, & E. Şahin, 2011).
Molecular Tautomerization Studies:
- It has been used in studies investigating amide imidic prototropic tautomerization, which is essential for understanding reaction mechanisms and designing new molecules for pharmaceutical applications (N. Al‐Zaqri et al., 2020).
Optoelectronic Properties:
- Research into this compound and its derivatives has also covered their optoelectronic properties, which are crucial for the development of electronic and photonic devices (Chia-Hua Tsai et al., 2013).
Antimicrobial and Analgesic Activities:
- Some studies have explored the antimicrobial and analgesic activities of compounds derived from this compound, indicating its potential in the development of new therapeutic agents (T. S. Kumara et al., 2009).
Fluorescence Sensors for Metal Detection:
- Thiophene-derived symmetrical Schiff bases, synthesized using this compound, have been used as sensors for detecting metal ions such as Ga3+ through fluorescence turn-on strategy, which has implications in environmental monitoring and industry (Yujing Xing et al., 2021).
Properties
IUPAC Name |
thiophene-2,5-dicarbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUBFCLGNGYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)NN)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362576 | |
Record name | thiophene-2,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-55-4 | |
Record name | thiophene-2,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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